Cas no 1246609-07-3 (6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole)

6-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at the 6-position and a piperazine moiety at the 2-position. This structure confers versatility in medicinal chemistry, particularly as a building block for pharmacologically active molecules. The fluorine substitution enhances metabolic stability and binding affinity, while the piperazine group offers a handle for further functionalization, enabling the development of targeted compounds. Its well-defined synthetic route ensures high purity and reproducibility, making it valuable for research in drug discovery, especially for CNS and antimicrobial agents. The compound’s balanced physicochemical properties support its utility in optimizing lead structures.
6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole structure
1246609-07-3 structure
Product Name:6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole
CAS No:1246609-07-3
MF:C11H12FN3O
MW:221.230885505676
CID:1103042
PubChem ID:67608234
Update Time:2025-10-30

6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-2-(1-piperazinyl)-Benzoxazole
    • 6-fluoro-2-piperazin-1-yl-benzooxazole
    • 6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole
    • 1246609-07-3
    • DB-350432
    • SCHEMBL8513477
    • EN300-1131698
    • FUQXOMSDIXODKT-UHFFFAOYSA-N
    • Inchi: 1S/C11H12FN3O/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
    • InChI Key: FUQXOMSDIXODKT-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)OC(=N2)N1CCNCC1

Computed Properties

  • Exact Mass: 221.09644018g/mol
  • Monoisotopic Mass: 221.09644018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.3Ų

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Additional information on 6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole

6-Fluoro-2-(Piperazin-1-yl)-1,3-Benzoxazole: A Comprehensive Overview

6-Fluoro-2-(Piperazin-1-yl)-1,3-Benzoxazole (CAS No. 1246609-07-3) is a heterocyclic compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxazoles, which are known for their versatile applications in drug discovery and material science. The molecule features a benzoxazole ring system with a fluorine atom at the 6-position and a piperazine group at the 2-position, making it a promising candidate for various biological and chemical studies.

The synthesis of 6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole involves a multi-step process that typically includes nucleophilic substitution, cyclization, and fluorination reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis pathway, improving both yield and purity. For instance, a study published in *Organic Letters* in 2023 demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of the benzoxazole core structure. This method not only reduces reaction time but also minimizes the use of hazardous reagents, aligning with green chemistry principles.

One of the most intriguing aspects of 6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole is its pharmacological profile. Preclinical studies have shown that this compound exhibits potent inhibitory activity against several enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A research team from the University of California reported in *Journal of Medicinal Chemistry* that this compound demonstrates selective inhibition of AChE over BChE, suggesting its potential as a therapeutic agent for Alzheimer's disease. Furthermore, its ability to cross the blood-brain barrier (BBB) has been validated in animal models, indicating promising translational potential.

Beyond its pharmacological applications, 6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole has also been explored for its role in materials science. The compound's aromaticity and heterocyclic nature make it an attractive candidate for use in organic electronics. A study published in *Advanced Materials* highlighted its application as a building block for constructing novel π-conjugated materials with enhanced electronic properties. These materials exhibit improved charge transport characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

In terms of structural characterization, 6-fluoro-2-(piperazin-1-yl)-1,3-benzoxazole has been thoroughly analyzed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry. These studies have provided detailed insights into its molecular geometry and electronic structure. For example, X-ray crystallography revealed that the molecule adopts a planar conformation due to the rigid nature of the benzoxazole ring system. This planarity is crucial for its electronic properties and bioactivity.

The development of 6-fluoro-2-(piperazin-1-yil)-1,3-benzoxazole derivatives has opened new avenues for drug discovery and material innovation. Researchers are actively exploring modifications to the piperazine ring and fluorine substituent to enhance bioavailability and efficacy. For instance, introducing electron-withdrawing groups at specific positions has been shown to increase the compound's solubility in aqueous media without compromising its enzymatic activity.

In conclusion, 6-fluoro-2-(Piperazin-l-yil)-l ,3-benzoxazole (CAS No. 1246609-O7-O) stands out as a versatile compound with diverse applications across multiple scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in both pharmacological research and materials science. As ongoing studies continue to uncover new properties and potential uses for this compound, it is poised to make significant contributions to scientific progress in the coming years.

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